molecular formula C10H12N2OS B12522608 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12522608
M. Wt: 208.28 g/mol
InChI Key: KJUXCIVSAKMXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 827614-40-4) is a high-purity chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol. It belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Researchers value this scaffold for its potential in multiple drug discovery domains. The core structure is a key intermediate for developing novel antibacterial agents , with published studies showing that analogous thieno[2,3-d]pyrimidine derivatives exhibit potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . Furthermore, this chemotype is investigated for its anticancer properties , as related derivatives function as potent dual inhibitors of key kinase targets such as VEGFR-2 and EGFR, which are crucial in angiogenesis and tumor proliferation pathways . The tert-butyl substituent contributes to the molecule's steric and electronic properties, making it a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability . This product is intended for research purposes as a key synthetic intermediate or a core structural element in the design and synthesis of new bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N2OS/c1-10(2,3)6-4-14-9-7(6)8(13)11-5-12-9/h4-5H,1-3H3,(H,11,12,13)

InChI Key

KJUXCIVSAKMXLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=C1C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is often achieved through several chemical reactions. A notable approach involves the Gewald reaction, which allows for the formation of thieno[2,3-d]pyrimidine derivatives from readily available starting materials. This method has been optimized for efficiency, yielding high purity compounds suitable for further biological evaluation .

Table 1: Synthesis Methods of Thieno[2,3-d]pyrimidine Derivatives

MethodDescriptionYield (%)Reference
Gewald ReactionCombines thioketones with α-cyano esters in the presence of baseUp to 85
Microwave-AssistedUtilizes microwave energy to enhance reaction rates and yieldsHigh
Traditional HeatingConventional heating methods for reaction completionModerate

Biological Activities

Research indicates that derivatives of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one exhibit promising biological activities, particularly as anticancer agents. Studies have demonstrated that these compounds can inhibit tumor cell proliferation through various mechanisms.

A. Anticancer Properties

Recent studies have focused on the compound's ability to inhibit specific cancer cell lines, including breast cancer and lung cancer cells. For instance, a series of thieno[2,3-d]pyrimidine derivatives showed inhibitory activity ranging from 43% to 87% against breast cancer cells (MDA-MB-231) in vitro. The most potent compounds were identified for further structural optimization and testing .

Compound IDCell LineInhibition (%)IC50 (µM)Reference
VIIMDA-MB-231 (Breast)8710
IXA549 (Lung)7515
XIXNon-small cell lung6520

Future Directions and Therapeutic Potential

The therapeutic potential of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one extends beyond oncology. Its structural framework makes it a candidate for developing inhibitors targeting various biological pathways involved in diseases such as tuberculosis and other bacterial infections. Research into its role as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis is ongoing, highlighting its potential utility in treating resistant strains of this pathogen .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among thieno[2,3-d]pyrimidin-4-one derivatives include substituents at positions 2, 3, 5, and 5. The tert-butyl group at position 5 distinguishes this compound from others with aryl, hydroxy, or heterocyclic substituents.

Compound Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one (hypothetical) 5-tert-butyl ~278.36 Not reported Low aqueous solubility (predicted)
4a () 3-(Benzylideneamino), 7-methyl 379.46 166–168 Moderate (ethanol-soluble)
4b () 3-(4-Chlorobenzylideneamino), 7-methyl 413.91 198–200 Low (ethanol recrystallized)
67g () R1=Ph, R2=- Not specified Not reported Inferred hydrophobic
5-(3,4-dimethoxyphenyl)-2-methyl () 5-(3,4-dimethoxyphenyl), 2-methyl 314.35 Not reported Moderate (dimethoxy enhances solubility)

Key Observations :

  • The tert-butyl group increases molecular weight and hydrophobicity compared to smaller substituents like methyl or hydroxy groups. This likely reduces aqueous solubility, as seen in 4b (chlorophenyl derivative) .
  • Polar substituents (e.g., 4-hydroxybenzylideneamino in 4c ) improve solubility but may compromise membrane permeability.

Key Observations :

  • Derivatives with aromatic aldehydes (e.g., 4a–4h) achieve high yields (up to 92%) due to straightforward reactivity .
  • Bulky substituents like tert-butyl may necessitate longer reaction times or higher temperatures, reducing efficiency .
Enzyme Inhibition (IC50 Values)
Compound () R1 R2 IC50 (μM)
67d Ph 4-F-PhCH2CH2 0.42
67g Ph - 0.42
67f Ph 3,5-(MeO)2-PhCH2CH2 0.37

However, excessive bulk could hinder target engagement.

Anticancer and Anti-Inflammatory Activity
  • highlights derivatives with selective cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
  • reports analgesic and anti-inflammatory activities for 2-mercapto derivatives .

Tert-butyl implications : Improved metabolic stability from the tert-butyl group might prolong in vivo efficacy, but reduced solubility could limit bioavailability.

Biological Activity

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article delves into the compound's structure, synthesis methods, biological activity, and relevant case studies.

Structural Characteristics

The molecular formula of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is C₁₁H₁₃N₂OS. The compound features a fused ring system that includes both thiophene and pyrimidine moieties, with a tert-butyl group at the 5-position. This unique structure contributes to its distinct chemical properties and biological activities.

Synthesis Methods

Various synthetic approaches have been employed to create 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives. Notable methods include:

  • Gewald Reaction : A classical method for synthesizing thieno[2,3-d]pyrimidines.
  • Amination : This involves introducing amino groups to enhance biological activity.
  • Dimroth Rearrangement : Utilized for modifying existing compounds to improve efficacy.

These methods allow for the production of analogs with potentially enhanced biological activities.

Biological Activity

Research has demonstrated that 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one exhibits significant antibacterial and antitumor properties:

Antibacterial Activity

The compound has shown effectiveness against various bacterial strains. Its mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival. For instance, derivatives of thieno[2,3-d]pyrimidin-4-one have been reported to inhibit bacterial respiration pathways effectively.

Antitumor Activity

In vitro studies indicate that 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one has promising antitumor activity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. The findings showed that these compounds could inhibit cell proliferation significantly more than standard treatments like cisplatin .
  • Antibacterial Studies :
    • Research highlighted that various derivatives of thieno[2,3-d]pyrimidin-4-one exhibited considerable antibacterial activity against resistant bacterial strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 4Antibacterial
6-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-onePyridine substitutionAntitumor
2-Aminothieno[2,3-d]pyrimidin-4-oneAmino group at position 2Antiviral

These analogs demonstrate variations in substituents that influence their biological activities and potential applications.

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